2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
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Overview
Description
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that features a trifluoromethyl group and a benzamide moietyThe trifluoromethyl group is known for its significant electronegativity and ability to influence the biological activity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple stepsThis process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of biological pathways is required.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzamide: Shares the trifluoromethyl group but lacks the oxazepin moiety.
Trimethylbenzamide: Contains the trimethyl group but lacks the trifluoromethyl group.
Oxazepinylbenzamide: Contains the oxazepin moiety but lacks the trifluoromethyl group.
Uniqueness
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is unique due to the combination of its trifluoromethyl group and oxazepin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-10-12(8-9-15(16)25(3)18(19)27)24-17(26)13-6-4-5-7-14(13)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQUVVQKCPJMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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